Product packaging for 2-(2-(Dimethylamino)ethyl)aniline(Cat. No.:CAS No. 3478-92-0)

2-(2-(Dimethylamino)ethyl)aniline

Cat. No.: B1316900
CAS No.: 3478-92-0
M. Wt: 164.25 g/mol
InChI Key: WHXXEJQDOXRHLY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Diamine-Substituted Aniline (B41778) Compounds

The study of aniline and its derivatives has been a major focus of chemical research for nearly two centuries. wikipedia.orgresearchgate.net Initially, research was driven by the burgeoning dye industry, as aniline-based compounds were found to produce vibrant and stable colors. wikipedia.org Over time, the applications of substituted anilines expanded significantly into pharmaceuticals, polymers, and agricultural chemicals. wikipedia.orgsci-hub.sechemimpex.comchemimpex.com

The introduction of additional amine functionalities, creating diamine-substituted anilines, marked a significant evolution in this field. These compounds offered new possibilities for creating complex molecular architectures and materials with unique properties. The presence of two amine groups with different basicities and nucleophilicities—the aromatic primary amine and the aliphatic tertiary amine in the case of 2-(2-(Dimethylamino)ethyl)aniline—allows for selective chemical transformations and the formation of intricate coordination complexes. Research into these compounds has progressed from fundamental synthesis and characterization to exploring their utility as building blocks for functional materials and biologically active molecules. researchgate.net

Current Research Landscape and Emerging Areas for this compound Derivatives

Current research on this compound and its derivatives is diverse, spanning medicinal chemistry, materials science, and organic synthesis.

In medicinal chemistry , aniline derivatives are crucial components in many approved drugs. cresset-group.com The replacement or modification of the aniline moiety is a common strategy to optimize a drug's pharmacological properties, such as bioavailability and receptor selectivity, or to mitigate metabolic instability and potential toxicity. cresset-group.com Derivatives of N-[2-(dimethylamine)ethyl]-N-(2-phenylethyl)-aniline have been investigated as potential polypharmacological ligands with high affinity for serotonin (B10506) receptors, suggesting their potential in developing treatments for depression. medchem-ippas.eu Other substituted aniline pyrimidine (B1678525) derivatives are being explored as potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy. mdpi.comnih.gov

In materials science , the unique structure of diamine-substituted anilines makes them valuable intermediates. They are used in the synthesis of specialty polymers, dyes, and pigments, where they can enhance properties like adhesion, durability, and color vibrancy. chemimpex.com For instance, polymers based on 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a related structural motif, are used to create materials with antimicrobial properties and for applications in gene delivery. nih.govmdpi.com

As a synthetic intermediate , the differential reactivity of the two amino groups in this compound allows it to be a versatile building block for more complex molecules. gsconlinepress.com

Fundamental Chemical Principles Governing Reactivity of this compound

The reactivity of this compound is governed by the interplay of its three key components: the aromatic benzene (B151609) ring, the primary amino group (-NH2), and the dimethylaminoethyl side chain.

The primary amino group directly attached to the benzene ring is a powerful activating group in electrophilic aromatic substitution reactions. wikipedia.org It donates its lone pair of electrons into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This electron-donating effect is strongest at the ortho and para positions relative to the amino group. wikipedia.org Consequently, electrophilic substitution on this compound is expected to be directed to the positions ortho and para to the -NH2 group. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH3+). This group is strongly deactivating and a meta-director. learncbse.in

The aliphatic tertiary amino group (-N(CH3)2) on the ethyl side chain is more basic than the aromatic primary amino group. The lone pair of electrons on the aromatic nitrogen is delocalized into the benzene ring, reducing its basicity, whereas the lone pair on the aliphatic nitrogen is localized and readily available for protonation or reaction with electrophiles. learncbse.in This difference in basicity allows for selective reactions.

The molecule can undergo reactions typical of anilines, such as diazotization , where the primary aromatic amine reacts with nitrous acid to form a diazonium salt. wikipedia.orglearncbse.in This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions. wikipedia.org

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 2-[2-(dimethylamino)ethyl]aniline nih.gov
CAS Number 3478-92-0 nih.gov
Molecular Formula C₁₀H₁₆N₂ nih.govamericanelements.com
Molecular Weight 164.25 g/mol nih.govamericanelements.com
Monoisotopic Mass 164.131348519 Da nih.gov
SMILES CN(C)CCC1=CC=CC=C1N nih.gov
InChIKey WHXXEJQDOXRHLY-UHFFFAOYSA-N nih.gov

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Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-(dimethylamino)ethyl methacrylate
Aniline
N-[2-(dimethylamine)ethyl]-N-(2-phenylethyl)-aniline

An in-depth analysis of the synthetic methodologies and reaction pathways for the chemical compound this compound and its analogues reveals a landscape rich with strategic organic synthesis approaches and diverse derivatization potential. This article explores the core synthetic strategies, optimization of reaction parameters, and various reactions such as acylation, amidation, nucleophilic additions, substitutions, and the formation of Schiff bases, providing a comprehensive overview of its chemical behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B1316900 2-(2-(Dimethylamino)ethyl)aniline CAS No. 3478-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXEJQDOXRHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510633
Record name 2-[2-(Dimethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-92-0
Record name 2-[2-(Dimethylamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry and Ligand Design Incorporating 2 2 Dimethylamino Ethyl Aniline Motifs

Design Principles for Chelating Ligands Derived from 2-(2-(Dimethylamino)ethyl)aniline

The design of chelating ligands based on the this compound scaffold is guided by several key principles aimed at tailoring the ligand's properties for specific applications. The fundamental bidentate N,N'-donor set provided by the aniline (B41778) and dimethylamino groups forms a stable five-membered chelate ring upon coordination to a metal ion. This foundational motif can be elaborated upon to create ligands with higher denticity and varied steric and electronic profiles.

A primary strategy involves the modification of the aniline nitrogen. Condensation reactions with aldehydes or ketones can introduce an imine functionality, creating tridentate Schiff base ligands. For instance, reaction with salicylaldehyde (B1680747) derivatives introduces an additional oxygen donor, forming an N,N',O-tridentate ligand. The substituents on the aldehyde or ketone can be varied to systematically tune the steric bulk and electronic properties of the ligand.

Another design principle is the incorporation of the this compound unit into larger, more complex structures. This can lead to polyfunctional ligands capable of bridging multiple metal centers or encapsulating a single metal ion in a specific geometry. The flexible ethyl linker allows for a degree of conformational freedom, which can be constrained by integrating the ligand into a more rigid framework, such as a macrocycle. This approach is crucial for creating pre-organized ligand cavities that exhibit high selectivity for certain metal ions.

Synthesis and Characterization of Metal Complexes Featuring this compound-Based Ligands

The synthesis of metal complexes incorporating this compound-based ligands typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. ijpcbs.com The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's composition and structure. Characterization of these complexes is crucial to confirm their formation and to elucidate their structural and electronic properties. Common characterization techniques include:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds. ijpcbs.commdpi.comjddtonline.info UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is employed for diamagnetic complexes to determine the structure in solution.

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the elemental composition and molecular weight of the synthesized complexes. mdpi.comnih.gov

Transition Metal Coordination Complexes (e.g., Zinc, Cobalt, Copper)

The this compound framework and its derivatives readily form stable complexes with a variety of transition metals, including zinc, cobalt, and copper. The coordination geometry of these complexes is influenced by the nature of the metal ion, the specific ligand structure, and the reaction conditions.

Zinc Complexes: Zinc(II), with its d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. nih.gov For example, a zinc complex with a tridentate anilinide–aldimine ligand derived from this compound adopts a distorted tetrahedral geometry. nih.gov The flexibility of the ligand system allows for the formation of various coordination environments, which can be tailored for applications such as fluorescent materials and catalysts. mdpi.com

Cobalt Complexes: Cobalt(II) can form complexes with various geometries, including tetrahedral and octahedral. mdpi.comrsc.org Ligands derived from this compound can stabilize cobalt in different oxidation states and coordination environments. For instance, cobalt(II) complexes with Schiff base ligands derived from ortho-substituted anilines have been synthesized and characterized, showing interesting magnetic and electrochemical properties. mdpi.com

Copper Complexes: Copper(II) complexes with ligands based on this compound often exhibit square planar or distorted square pyramidal geometries. mdpi.com The Jahn-Teller effect in d⁹ Cu(II) complexes can lead to these distorted geometries. These copper complexes have been investigated for their potential applications in catalysis and as antimicrobial agents. jocpr.comnih.gov

Below is a table summarizing representative transition metal complexes with ligands derived from this compound:

Metal IonLigand TypeCoordination GeometryKey FindingsReference(s)
Zinc(II) Tridentate anilinide–aldimineDistorted tetrahedralFeatures a long Zn-N(amine) bond due to steric crowding. nih.gov
Cobalt(II) Schiff base derived from terephthalaldehyde (B141574) and ortho-anilinesTetrahedralThe complexes are non-electrolytes and exhibit antibacterial activity. mdpi.com
Copper(II) Terpene derivatives of ethylenediamine (B42938)Distorted square-pyramidalBinuclear complexes showing high antibacterial activity. mdpi.comnih.gov
Nickel(II) N-[2-(dimethylamino)ethyl]quinolin-8-amineDistorted octahedralThe two tridentate ligands are arranged facially around the metal ion. nih.gov

Polyfunctional Ligand Architectures and Chelation Modes

The versatility of the this compound scaffold allows for its incorporation into more complex, polyfunctional ligand architectures. These ligands can exhibit diverse chelation modes, leading to the formation of multinuclear complexes or complexes with unusual coordination geometries.

One approach to creating polyfunctional ligands is to link multiple this compound units together. This can result in ligands capable of bridging two or more metal centers, leading to the formation of coordination polymers or discrete multinuclear complexes. The nature of the linker between the aniline units plays a crucial role in determining the distance and orientation of the metal centers, which can in turn influence the magnetic and catalytic properties of the resulting materials.

Another strategy involves the synthesis of ligands with multiple, distinct chelating sites. For example, a ligand could contain a bidentate N,N'-donor site from the this compound moiety and another type of donor site, such as a phenolate (B1203915) or carboxylate group. This allows for the selective coordination of different metal ions or the formation of heterometallic complexes.

The chelation modes of these polyfunctional ligands can be highly varied. The flexible ethylenediamine backbone of the this compound unit allows it to adopt different conformations to accommodate the geometric preferences of the metal ion. This can lead to facial or meridional coordination in octahedral complexes, or to distorted geometries in complexes with lower coordination numbers. The study of these different chelation modes is essential for understanding the structure-property relationships in these complex systems.

Macrocyclic Coordination Systems (e.g., Metallophthalocyanines with Dimethylaminoethyl Substituents)

Incorporating the this compound motif into macrocyclic structures represents a sophisticated approach to ligand design. Macrocyclic ligands pre-organize the donor atoms for metal ion binding, often leading to enhanced thermodynamic stability and kinetic inertness of the resulting complexes, a phenomenon known as the macrocyclic effect.

A notable example is the functionalization of metallophthalocyanines with dimethylaminoethyl substituents. Phthalocyanines are large, aromatic macrocycles that are structurally related to porphyrins and are well-known for their intense color and thermal stability. The introduction of this compound or similar moieties onto the periphery of the phthalocyanine (B1677752) ring can significantly modify the properties of the resulting metallomacrocycle.

These substituents can influence the solubility of the metallophthalocyanine in various solvents. The dimethylamino groups can be protonated to enhance water solubility, which is often a challenge with unsubstituted phthalocyanines. Furthermore, the peripheral amino groups can serve as additional coordination sites, allowing for the formation of multinuclear complexes or the attachment of the metallophthalocyanine to a support. nih.govnih.gov

The electronic properties of the metallophthalocyanine can also be tuned by the dimethylaminoethyl substituents. These groups can act as electron donors, influencing the redox potentials of the central metal ion and the macrocycle itself. This has implications for their use in applications such as catalysis, sensing, and photodynamic therapy. The synthesis of such complex macrocyclic systems often involves multi-step procedures, and their full characterization requires a combination of spectroscopic and crystallographic techniques. nih.goviaea.org

Electronic and Steric Influences on Metal-Ligand Interactions in this compound Complexes

Electronic Effects: The electronic properties of the ligand, particularly the electron-donating ability of the nitrogen atoms, significantly influence the strength of the metal-ligand bond. The aniline nitrogen and the tertiary amine nitrogen in the this compound moiety are both Lewis basic and donate electron density to the metal center. The introduction of electron-donating or electron-withdrawing substituents on the aniline's aromatic ring can modulate this basicity. Electron-donating groups enhance the electron density on the nitrogen atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen donors, resulting in weaker metal-ligand interactions. researchgate.net These electronic modifications can also influence the redox properties of the metal center, making it easier or more difficult to oxidize or reduce.

Steric Effects: The steric bulk of the ligand plays a crucial role in determining the coordination geometry and the accessibility of the metal center. nih.govmdpi.com The ethyl bridge in the this compound backbone provides a degree of flexibility, but the substituents on the nitrogen atoms and the aromatic ring can introduce significant steric hindrance. For instance, bulky groups near the coordination site can prevent the approach of other ligands or substrates, thereby influencing the reactivity of the complex. In some cases, steric crowding can lead to distorted coordination geometries and elongated metal-ligand bonds, as observed in a zinc complex with a tridentate anilinide–aldimine ligand. nih.gov The interplay between steric and electronic effects can be complex, with steric hindrance sometimes overriding electronic preferences. researchgate.net

Comparative Studies with Analogous N-Donor Ligands

To better understand the unique properties imparted by the this compound framework, comparative studies with analogous N-donor ligands are essential. These studies often involve systematically varying the ligand structure and observing the resulting changes in the properties of the metal complexes.

Another important comparison is with other bidentate N-donor ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. nih.gov While these ligands also form five-membered chelate rings with metal ions, their rigid, aromatic nature contrasts with the flexibility of this compound. This difference in flexibility can lead to significant variations in the coordination geometries and reactivity of the resulting complexes.

Furthermore, comparing complexes of the same metal with a series of structurally related ligands, where only one feature is systematically changed (e.g., the substituent on the aniline ring), allows for a detailed investigation of structure-activity relationships. researchgate.netmdpi.com Such studies are crucial for the rational design of new ligands with tailored properties for specific applications in areas such as catalysis, materials science, and medicinal chemistry.

Catalytic Applications of 2 2 Dimethylamino Ethyl Aniline and Its Derivatives

Organocatalytic Role of the Aniline (B41778) and Amine Functionalities

The presence of both aniline and tertiary amine groups within the same molecule allows for diverse modes of action in organocatalysis, particularly in reactions requiring nucleophilic catalysis.

While simple anilines can catalyze these reactions, the presence of an additional amine group, as in 2-(2-(Dimethylamino)ethyl)aniline, can influence the catalytic efficiency. Studies have shown that the electronic properties of substituents on the aniline ring play a crucial role. rsc.org For instance, electron-donating groups can enhance the nucleophilicity of the aniline, potentially leading to faster catalysis. However, very strong electron-donating groups can sometimes lead to the formation of stable imines, which can hinder the catalytic turnover. nih.gov

Research on related structures provides insights. For example, while 2-dimethylaminoethylamine showed only a small rate enhancement in hydrazone formation, other bifunctional catalysts like 2-aminophenols and 2-(aminomethyl)benzimidazoles have demonstrated significantly higher activity than aniline. kiku.dk This suggests that the specific arrangement and nature of the functional groups are critical for optimal catalytic performance.

The table below summarizes the effect of different aniline-based catalysts on the rate of hydrazone formation.

CatalystRelative Rate EnhancementReference
AnilineBaseline acs.org
2-AminophenolUp to 7-fold greater than aniline kiku.dkacs.org
2-(Aminomethyl)benzimidazoleUp to 10-fold greater than aniline kiku.dk
2-DimethylaminoethylamineSmall rate enhancement kiku.dk

The mechanism of nucleophilic catalysis by aniline derivatives in hydrazone and oxime formation proceeds through a well-established pathway. nih.govkiku.dk The key steps are:

Imine Formation: The aniline catalyst attacks the carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate.

Dehydration: This intermediate dehydrates to form a protonated imine (Schiff base). This step is often the rate-determining step at neutral pH. kiku.dk

Nucleophilic Attack: The hydrazine (B178648) or hydroxylamine (B1172632) attacks the imine, which is more electrophilic than the starting carbonyl compound.

Catalyst Regeneration: The resulting intermediate rearranges and releases the aniline catalyst, forming the final hydrazone or oxime product.

In the case of a molecule like this compound, the tertiary amine group can potentially participate in the reaction through general acid/base catalysis. It could facilitate the proton transfer steps involved in the dehydration of the carbinolamine intermediate. kiku.dk The proximity of the dimethylamino group to the aniline functionality could allow for an intramolecular mechanism, potentially enhancing the catalytic rate compared to simple aniline. However, the basicity of the tertiary amine could also lead to non-productive side reactions or catalyst inhibition if it interferes with the primary nucleophilic role of the aniline group.

Metal-Complex Catalysis Utilizing this compound-Derived Ligands

The aniline and amine functionalities in this compound and its derivatives make them excellent candidates for use as ligands in the synthesis of transition metal complexes for various catalytic applications.

Derivatives of anilines are extensively used as ligands in late transition metal catalysts for olefin polymerization. mdpi.commdpi.com These catalysts, often based on metals like iron (Fe), cobalt (Co), nickel (Ni), and palladium (Pd), are highly tunable and can produce a wide range of polyolefins with varied properties. mdpi.comresearchgate.netunam.mx The steric and electronic properties of the aniline-based ligand play a crucial role in determining the catalyst's activity, the molecular weight of the resulting polymer, and its degree of branching. mdpi.com

For instance, iron and cobalt complexes with 2,6-bis(arylimino)pyridyl ligands, which are synthesized from aniline derivatives, are highly effective catalysts for ethylene (B1197577) polymerization. unam.mx The substituents on the aryl groups, derived from the aniline, significantly influence the polymerization outcome. unam.mx Similarly, α-diimine nickel(II) complexes, prepared from substituted anilines, are known to polymerize ethylene into materials ranging from elastomers to linear polyethylenes. unam.mx While direct use of this compound as a ligand in these specific systems is not widely documented in the provided search results, its structural motifs are relevant to the design of chelating ligands for polymerization catalysts. The bidentate nature of such a ligand could offer enhanced stability to the metal center, potentially influencing the catalytic activity and polymer properties.

The table below presents examples of aniline derivatives used in the synthesis of pre-catalysts for ethylene polymerization.

Aniline DerivativeMetal CenterCo-catalystPolymer ProductReference
2,4,6-TrimethylanilineIron(II)Methylaluminoxane (MAO)Polyethylene researchgate.netseahipublications.org
2,6-DimethylanilineIron(II)Methylaluminoxane (MAO)Polyethylene researchgate.netseahipublications.org
8-ArylnaphthylaminesNickel(II), Palladium(II)Alkylaluminum compoundsBranched Polyethylene mdpi.com

Modified anilines can be part of ligand systems in metal complexes that catalyze oxidation reactions. For example, ruthenium complexes are known to be active catalysts for water oxidation. The electronic modification of the ligands attached to the ruthenium center can significantly impact the catalytic activity. osti.gov Introducing electron-donating groups into the ligand structure can enhance the catalytic performance. osti.gov

In a different context, the electrochemical oxidation of anilines themselves can be a subject of study. mdpi.com Furthermore, N,N-dialkylanilines can participate in visible-light-induced aerobic oxidative annulation reactions, acting as electron donors in the formation of an electron donor-acceptor (EDA) complex. nih.gov In such systems, a catalytic acceptor is regenerated by aerobic oxidation. nih.gov

While the direct application of this compound as a ligand in catalytic oxidation was not explicitly detailed, its electronic properties suggest potential utility. The dimethylamino group is electron-donating, which could be beneficial in ligand designs for oxidative catalysis.

Advanced Catalytic Systems and Efficiency Enhancement

The development of advanced catalytic systems often focuses on improving catalyst efficiency, stability, and reusability. For aniline-based catalysts, this can involve their immobilization on solid supports or the incorporation into more complex molecular architectures.

For instance, late transition metal complexes for ethylene polymerization have been immobilized on nonporous silica, leading to highly active supported catalysts. researchgate.net This approach facilitates catalyst recovery and can influence the morphology of the resulting polymer. researchgate.net

In the realm of organocatalysis, the efficiency of aniline-catalyzed reactions can be enhanced by introducing other functional groups that can participate in the catalytic cycle through intramolecular interactions, as seen with 2-aminophenols and 2-(aminomethyl)benzimidazoles. kiku.dkacs.org The design of such multifunctional catalysts is a key strategy for improving reaction rates and selectivities.

Furthermore, the concept of tandem catalysis, where a single catalyst or a combination of catalysts promotes multiple sequential reactions in one pot, represents an advanced application. acs.org Heterogeneous catalysts are particularly advantageous for such processes. While not directly involving this compound, these advanced concepts in catalysis provide a framework for the future development and application of catalysts derived from this compound.

Polymer Science and Advanced Materials Research Featuring 2 2 Dimethylamino Ethyl Aniline

Role of Amine Functionality in Material Adhesion and Durability

The amine groups present in 2-(2-(Dimethylamino)ethyl)aniline play a crucial role in enhancing the adhesion and durability of materials such as coatings and adhesives. chemimpex.com The primary and tertiary amine functionalities can interact with a variety of substrates through several mechanisms, including hydrogen bonding and acid-base interactions.

Development of Optoelectronic and Chromophoric Materials from this compound Derivatives

Aniline (B41778) derivatives are fundamental building blocks in the synthesis of organic dyes and materials with interesting optical properties. The electron-donating nature of the amino group makes derivatives of this compound promising candidates for creating novel chromophoric and optoelectronic materials.

Aromatic amines are critical intermediates in the production of a vast array of synthetic dyes and pigments. epa.govmdpi.com The synthesis often involves a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt, which is then coupled with another aromatic compound (a coupling agent) to form an azo dye, characterized by the -N=N- chromophore. mdpi.com

The isomer 4-(2-Dimethylamino-ethyl)aniline serves as a key intermediate and coupling agent in dye manufacturing, enabling the production of vibrant colors with improved stability in applications like textiles. chemimpex.com The presence of the dimethylamino group can act as a powerful auxochrome, a group that modifies the color and enhances the intensity of the chromophore. researchgate.net By strategically designing molecules that incorporate the this compound structure, new dyes with tailored colors and properties can be developed. For example, Donor-Acceptor (D-A) type dyes, which are important for various applications, often utilize strong electron-donating units like substituted anilines. nih.gov

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and telecommunications. nih.gov These properties arise from the interaction of intense light with a material, leading to phenomena like frequency doubling. A key requirement for second-order NLO activity is a molecule with a large first hyperpolarizability (β), typically found in molecules with strong electron-donating and electron-accepting groups connected by a conjugated π-electron system. nih.gov

Derivatives of this compound can be designed to exhibit NLO properties. The dimethylamino group is a potent electron donor. By chemically modifying the molecule to link this donor group to an electron-acceptor group via a conjugated bridge (like a stilbene (B7821643) or azo-benzene unit), a "push-pull" chromophore can be created. For example, studies on p,p′-dimethylaminonitrostilbene (DMANS), which features a dimethylamino donor and a nitro acceptor, have shown significant NLO effects. rsc.org Similar design principles could be applied to create novel NLO materials from this compound, potentially fine-tuning the material's properties for specific applications. rsc.org

Applications in Specialty Chemical Formulations

Corrosion Inhibition

Aniline and its derivatives are known to function as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the corrosion process. The presence of nitrogen atoms with lone pair electrons in the aniline ring and the dimethylamino group of this compound could facilitate strong adsorption onto metal surfaces.

Despite this theoretical potential, specific data on the corrosion inhibition efficiency of this compound on common industrial metals like steel or aluminum, under various corrosive conditions, is not documented in the available research. Consequently, a data table detailing its performance, such as corrosion rates, inhibition efficiency at different concentrations, and polarization resistance, cannot be compiled at this time.

Epoxy Curing Agents

Amines are widely used as curing agents (hardeners) for epoxy resins. The primary amine group in this compound can react with the epoxide groups of the resin to form a cross-linked polymer network. The tertiary amine group could also potentially act as a catalyst, accelerating the curing reaction. The properties of the final cured epoxy, such as its mechanical strength, thermal stability, and chemical resistance, are highly dependent on the structure and functionality of the curing agent.

However, scientific literature detailing the use of this compound as an epoxy curing agent is scarce. There is no available data on key performance indicators such as gel time, glass transition temperature (Tg), tensile strength, or flexural modulus of epoxy resins cured with this specific compound. Therefore, a comparative data table of its performance against other common amine curing agents cannot be constructed.

Antioxidant Properties

Aniline derivatives can also exhibit antioxidant properties, which are valuable in specialty formulations like lubricants, fuels, and polymers to prevent degradation due to oxidation. The aromatic amine group in this compound could potentially act as a radical scavenger, thereby inhibiting oxidative processes.

Nevertheless, there is a lack of published research that investigates and quantifies the antioxidant performance of this compound. Studies measuring parameters such as oxidation induction time or the prevention of viscosity increase in lubricants for this specific compound are not present in the public domain.

Advanced Analytical and Spectroscopic Characterization of 2 2 Dimethylamino Ethyl Aniline Compounds

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular architecture of 2-(2-(Dimethylamino)ethyl)aniline by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, NMR spectra would confirm the connectivity of the ethyl-dimethylamino side chain to the aniline (B41778) ring at the ortho position.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons on the aromatic ring would typically appear as a complex multiplet in the downfield region (around 6.5-7.5 ppm) due to their varied electronic environments. The two methylene (B1212753) (CH₂) groups of the ethyl chain would present as two distinct triplets, a result of spin-spin coupling with each other. The six protons of the two equivalent methyl (CH₃) groups attached to the nitrogen would yield a sharp singlet in the upfield region, characteristic of the N,N-dimethyl group. The protons of the primary amine (-NH₂) would produce a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. hmdb.ca Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms of this compound. The six aromatic carbons would resonate in the typical downfield region for benzene (B151609) derivatives. The remaining four signals would correspond to the aliphatic carbons of the ethyl-dimethylamino side chain. docbrown.infodocbrown.info

Predicted NMR Data for this compound

This table presents predicted chemical shift values. Actual experimental values may vary based on solvent and other conditions.

¹H NMR (Predicted)
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H 6.5 - 7.5 Multiplet
-CH₂- (adjacent to ring) ~2.7 - 2.9 Triplet
-CH₂- (adjacent to NMe₂) ~2.4 - 2.6 Triplet
-N(CH₃)₂ ~2.2 - 2.3 Singlet

¹³C NMR (Predicted) hmdb.ca

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-N ~145 - 150
Aromatic C-C (substituted) ~125 - 130
Aromatic C-H ~115 - 130
-CH₂- (adjacent to ring) ~30 - 35
-CH₂- (adjacent to NMe₂) ~55 - 60

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nist.gov

The primary amine (-NH₂) group would be identified by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹. researchgate.net The presence of the benzene ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations between 700 and 900 cm⁻¹, which can also indicate the substitution pattern. spectrabase.comchemicalbook.com C-N stretching vibrations for both the aromatic and aliphatic amines would be visible in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. nist.govchemicalbook.com

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Primary Amine (-NH₂) 3300 - 3500 (two bands)
C-H Stretch (Aromatic) Benzene Ring 3000 - 3100
C-H Stretch (Aliphatic) -CH₂- and -CH₃ 2850 - 2960
C=C Stretch Aromatic Ring 1450 - 1600
C-N Stretch (Aromatic) Ar-NH₂ 1250 - 1350
C-N Stretch (Aliphatic) R₃N 1020 - 1250

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The aniline portion of the molecule acts as a chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show strong absorptions in the ultraviolet region. researchgate.net

Typically, anilines exhibit two main absorption bands corresponding to π→π* transitions of the benzene ring. researchgate.net One band, often referred to as the E₂-band, appears at a shorter wavelength (around 230-240 nm), while the B-band appears at a longer wavelength (around 280-290 nm). hw.ac.ukphotochemcad.com The exact position and intensity of these bands can be influenced by substitution on the ring and the solvent used.

Expected UV-Vis Absorption Maxima for this compound

Transition Chromophore Expected λₘₐₓ (nm)
π→π* (E₂-band) Benzene Ring ~230 - 240

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also be applied. Aniline and its derivatives are known to fluoresce, and the emission properties would likely be sensitive to the polarity of the solvent and the pH of the solution due to the presence of the two basic amine groups.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₁₀H₁₆N₂), the monoisotopic mass is approximately 164.13 Da. nih.gov

In an LC-MS setup with electrospray ionization (ESI), the compound would primarily be observed as its protonated molecular ion [M+H]⁺ at an m/z of approximately 165.14. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), might also be detected. uni.lu

When subjected to fragmentation (MS/MS), a characteristic and dominant cleavage is expected to occur at the C-C bond beta to the tertiary amine. This would result in the loss of a neutral benzyl (B1604629) radical and the formation of a highly stable iminium ion, [CH₂=N(CH₃)₂]⁺, with an m/z of 58. This fragment is a strong indicator of the dimethylaminoethyl moiety. Another possible fragmentation is the cleavage of the ethyl side chain, leading to other diagnostic ions. aip.org

Predicted Mass Spectrometry Data for this compound uni.lu

Adduct / Fragment Formula Predicted m/z
[M]⁺ [C₁₀H₁₆N₂]⁺ 164.13
[M+H]⁺ [C₁₀H₁₇N₂]⁺ 165.14
[M+Na]⁺ [C₁₀H₁₆N₂Na]⁺ 187.12

Chromatographic Separation and Detection Strategies

Chromatographic methods are essential for isolating this compound from complex mixtures and for its quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the analysis of aromatic amines. rsc.org Method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

A C18 or a biphenyl (B1667301) stationary phase is often effective for separating aromatic compounds. nih.gov A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer would be employed in a gradient or isocratic elution mode. rsc.org Due to the basic nature of the two amine groups, the addition of a modifier to the mobile phase is crucial. A small amount of an acid, like formic acid or trifluoroacetic acid, is typically used to protonate the amines, which minimizes peak tailing and improves chromatographic performance. Using a volatile modifier like formic acid also ensures compatibility with mass spectrometry detection. sielc.com

Detection can be accomplished using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm) or, for higher selectivity and sensitivity, a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.govresearchgate.netdss.go.th

Typical Starting Parameters for LC Method Development

Parameter Suggested Condition Purpose
Column C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 3.5 µm) Provides good retention for aromatic amines. rsc.orgnih.gov
Mobile Phase A Water + 0.1% Formic Acid Aqueous component; acid improves peak shape and ionization. sielc.com
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic modifier for elution. sielc.com
Elution Mode Gradient To effectively separate the target analyte from impurities with varying polarities.
Flow Rate 0.2 - 0.5 mL/min Typical for analytical scale columns.
Column Temperature 25 - 40 °C To ensure reproducible retention times. rsc.org

| Detection | UV at ~280 nm or ESI-MS (Positive Ion Mode) | UV for general detection, MS for high selectivity/sensitivity. nih.govresearchgate.net |

Gas Chromatography (GC) Method Development

The analysis of amines, including aromatic and tertiary amines like this compound, by gas chromatography (GC) presents specific challenges due to their polarity and basicity. These characteristics can lead to poor peak shapes and adsorption onto active sites within the GC system. labrulez.com Consequently, method development focuses on mitigating these effects to achieve reliable and reproducible results.

A typical GC system for analyzing such compounds would consist of a gas chromatograph equipped with a capillary column and a sensitive detector, such as a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS). bre.comnih.gov The NPD is particularly advantageous for its high selectivity towards nitrogen-containing compounds. researchgate.net

Column Selection: The choice of stationary phase is critical. For amines, columns must be well-deactivated to prevent peak tailing. labrulez.com Porous polymer columns, such as those based on Tenax-GC, have been successfully used for the analysis of ethanolamines due to their inert surfaces, which allow for rapid elution and sharp peaks. bre.com For capillary GC, columns with a variety of polarities can be employed. A non-polar column like an Rxi-5MS (5% diphenyl / 95% dimethyl polysiloxane) or a more polar wax-type column like an HP-INNOWax can be suitable. nih.govnih.gov The use of a base-deactivated packing, often by treating the support with potassium hydroxide (B78521) (KOH), is a common strategy to minimize analyte adsorption. labrulez.com

Injection and Detection: Splitless injection is often preferred for trace analysis to ensure the maximum transfer of the analyte onto the column. nih.govmdpi.com Injection port temperatures are typically set high enough to ensure rapid vaporization without causing thermal degradation; temperatures around 250-280°C are common. nih.govmdpi.com For detection, GC-MS provides not only quantification but also structural information, which is invaluable for identification. The mass spectrum of aniline, for example, is characterized by a quantitative ion at m/z 93. mdpi.com

Temperature Programming: A temperature-programmed oven is essential to elute a range of compounds with different volatilities. A typical program might start at a low temperature (e.g., 40-80°C) to separate volatile components and then ramp up to a higher temperature (e.g., 240-280°C) to elute less volatile analytes like this compound. nih.govoup.com

Table 1: Illustrative GC-MS Parameters for Aniline Derivative Analysis

ParameterConditionReference
Column Rxi-5MS, 30 m x 0.25 mm x 0.25 µm nih.gov
Injection Mode Splitless nih.gov
Injector Temp. 270 °C nih.gov
Carrier Gas Helium, Constant Flow oup.com
Oven Program 80°C (2 min), then 30°C/min to 180°C, then 15°C/min to 240°C oup.com
Transfer Line Temp. 280 °C oup.com
Ion Source Temp. 200-280 °C nih.govoup.com
Ionization Mode Electron Ionization (EI), 70 eV oup.com
Detector Mass Spectrometer (MS) nih.govoup.com

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to overcome the challenges associated with the direct analysis of polar and active compounds like anilines. researchgate.netchromatographyonline.com By chemically modifying the analyte, its volatility can be increased, its polarity reduced, and its chromatographic behavior and detection sensitivity significantly improved. researchgate.netchromatographyonline.com

For mass spectrometric detection, derivatization can introduce moieties that are more readily ionized, leading to a stronger signal and lower detection limits. researchgate.net This is particularly important in electrospray ionization (ESI), where the efficiency can be low for certain analytes. nih.gov While GC typically uses electron ionization (EI), derivatization is still key for creating stable, characteristic ions. youtube.com

One common approach is acylation . Reagents like 4-carbethoxyhexafluorobutyryl chloride can be used to derivatize the primary amine group of aniline. nih.gov The resulting derivative exhibits a strong molecular ion in the mass spectrum (e.g., m/z 343 for derivatized aniline), which facilitates positive identification and quantification. nih.gov The introduction of fluorinated groups also enhances sensitivity for electron capture detection (ECD). researchgate.net Another strategy involves derivatization with pentafluorobenzaldehyde (B1199891) (PFBAY), which reacts with anilines to form Schiff bases that are amenable to GC-MS analysis. nih.gov The Schotten-Baumann reaction using various alkyl chloroformates is also a widely applied method for derivatizing primary and secondary amines, which can be extended to tertiary amines after a dealkylation step. researchgate.net These reactions create derivatives with improved ionization characteristics. researchgate.net

Derivatization plays a crucial role in improving chromatographic properties by reducing the polarity of the amine group, which in turn minimizes peak tailing and improves separation efficiency. researchgate.netchromatographyonline.com The conversion of the polar -NH2 and tertiary amine groups into less polar derivatives decreases their interaction with active sites on the column and liner surfaces. labrulez.com

For instance, the acylation reactions mentioned previously not only improve ionization but also increase the volatility and reduce the polarity of the aniline molecule. chromatographyonline.comnih.gov This leads to more symmetrical peak shapes and better resolution from other components in a complex matrix. Similarly, derivatization with iodine has been used for the GC-ECD determination of aromatic amines, where the resulting iodinated compounds show excellent chromatographic behavior. nih.gov

The choice of derivatizing agent can be tailored to the specific analytical challenge. For complex mixtures, derivatization can alter the retention times of target analytes, moving them away from interfering peaks and thus enhancing selectivity. nih.gov The process must be optimized for reaction conditions such as pH, temperature, and time to ensure a quantitative conversion to the desired derivative. nih.govsigmaaldrich.com

Table 2: Common Derivatization Reagents for Amines in GC Analysis

Reagent ClassExample ReagentTarget Functional GroupBenefitReference
Acylating Agents 4-Carbethoxyhexafluorobutyryl chloridePrimary/Secondary AminesImproved volatility, MS & ECD response nih.gov
Aldehydes Pentafluorobenzaldehyde (PFBAY)Primary AminesForms stable Schiff bases for GC-MS nih.gov
Chloroformates Alkyl chloroformatesPrimary/Secondary AminesExcellent derivatives for GC-NPD/MS researchgate.net
Halogens IodineAromatic AminesEnhanced ECD response, good separation nih.gov

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for evaluating the thermal stability of chemical compounds and polymers. asu.eduslideshare.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference, revealing exothermic and endothermic transitions like melting or decomposition. eag.com

For a compound like this compound, TGA/DTA would provide information on its volatilization temperature and decomposition profile. However, data is more readily available for its corresponding polymer, polyaniline (PANI), and its derivatives, which can provide valuable insights.

TGA of PANI typically shows a multi-stage degradation process. researchgate.netanalis.com.my

Initial Weight Loss: An initial weight loss occurring at around 100-120°C is generally attributed to the evaporation of moisture and volatile solvents trapped within the polymer matrix. researchgate.net

Dopant/Side-Chain Loss: A second stage of weight loss can be observed, which may correspond to the removal of dopant molecules or the degradation of substituent groups on the aniline ring or nitrogen atom. analis.com.my For a polymer derived from this compound, this stage could involve the loss of the dimethylaminoethyl group.

Main Chain Decomposition: The major weight loss, often starting above 300°C, corresponds to the thermal and thermo-oxidative decomposition of the main polymer backbone. researchgate.netresearchgate.net The degradation temperature is an indicator of the polymer's thermal stability, which can be influenced by the presence of dopants and substituents. analis.com.my For instance, doped polyaniline (PANI-ES) often shows higher thermal stability than its undoped base form (PANI-EB). analis.com.my

DTA curves complement TGA data by showing the thermal nature of these transitions. The volatilization of water is an endothermic process, while the decomposition of the polymer can be a complex series of both endothermic and exothermic events. eag.comabo.fi Studies on poly(2-ethylaniline) have shown that the maximum weight loss can occur at temperatures as high as 400-500°C depending on the dopant used. niscpr.res.in

Table 3: Typical Thermal Degradation Stages of Polyaniline (PANI)

Temperature Range (°C)EventType of ProcessReference
~100 - 120 Loss of water/volatile solventsEndothermic researchgate.net
~170 - 250 Removal of dopant (e.g., pTSA)Endothermic analis.com.my
> 300 Main polymer chain degradationExothermic/Complex researchgate.net

Surface Characterization Techniques (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.net For compounds like this compound, SEM is most relevant when studying the morphology of films or composites formed from its corresponding polymer. The surface structure of such materials is critical for applications in sensors, coatings, and electronic devices. nih.gov

SEM studies of polyaniline (PANI) and its derivatives reveal a wide range of possible morphologies depending on the synthesis conditions, such as the polymerization method, monomer concentration, and the substrate used. researchgate.netmdpi.com

Granular and Fibrous Structures: PANI films often exhibit a granular or porous, nanofiber-like structure. researchgate.netmdpi.com The size and packing of these granules or fibers can be controlled by adjusting polymerization parameters. For example, SEM images of PANI films prepared by pulse potentiostatic method show that the electrode surface is initially covered by a compact granular film, which evolves with increased polymerization time. researchgate.net

Nanorods and Nanotubes: Under specific conditions, highly ordered structures such as nanorods or nanotubes can be formed. mdpi.comrsc.org Self-doped polyaniline films have been shown to form densely packed, short nanorod-like structures. mdpi.com

Composite Morphology: When polymerized in the presence of other materials to form composites, the polymer can be seen coating the surface of the host material. For example, SEM analysis of a polyaniline/nickel foam composite shows the MOF structure uniformly coated with PANI, resulting in a rough surface. acs.org

Based on extensive searches for computational and theoretical studies on the chemical compound “this compound,” it has been determined that there is a significant lack of published research focused specifically on this molecule. The search did not yield detailed research findings, data tables, or in-depth analyses that directly correspond to the requested outline for this compound. The available scientific literature primarily covers related aniline derivatives.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for “this compound” due to the absence of direct research data.

An alternative approach would be to construct a comprehensive article based on computational studies of closely related and structurally similar compounds, such as N,N-dimethylaniline and other substituted anilines. This would allow for a theoretically grounded discussion and informed inferences about the likely properties of “this compound.” This article would be based on established scientific principles and data from analogous molecules but would not be a direct report on the specified compound.

We await your guidance on whether to proceed with this alternative approach.

Computational Chemistry and Theoretical Investigations of 2 2 Dimethylamino Ethyl Aniline

Computational Studies of Reaction Mechanisms and Catalysis

Exploration of Catalytic Reaction Coordinates

There is no available research on the computational exploration of catalytic reaction coordinates involving 2-(2-(Dimethylamino)ethyl)aniline. This type of investigation would focus on how the molecule interacts with a catalyst, detailing the step-by-step mechanism of a catalytic cycle. Techniques like Density Functional Theory (DFT) are often employed to elucidate the role of the catalyst in lowering activation energies and to understand the geometry and electronic structure of the catalytic intermediates.

Advanced Quantum Chemical Calculations for Molecular Properties and Reactivity

Specific advanced quantum chemical calculations for the molecular properties and reactivity of this compound have not been published. These calculations would provide valuable data on:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Distribution of electron density, molecular orbitals (HOMO-LUMO), and electrostatic potential.

Spectroscopic Properties: Predictions of NMR, IR, and UV-Vis spectra that could be compared with experimental data.

Reactivity Descriptors: Calculation of parameters like hardness, softness, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

Without dedicated research, no data tables or detailed findings for these properties can be presented.

Q & A

Q. What analytical techniques are recommended for quantifying 2-(2-(dimethylamino)ethyl)aniline in biological and pharmaceutical samples?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for detecting this compound in complex matrices like animal tissues, human fluids, and pharmaceutical formulations. GC is suitable for volatile derivatives, while HPLC is preferred for polar or thermally labile forms. Sensitivity depends on sample preparation (e.g., derivatization) and detector selection (e.g., mass spectrometry for trace analysis). Refer to Certificates of Analysis for validated protocols .

Q. How is this compound typically synthesized?

A common pathway involves alkylation of aniline derivatives with dimethylaminoethyl halides under basic conditions. For example, reacting 2-ethylaniline with dimethylamine in the presence of a coupling agent like thionyl chloride. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products such as quaternary ammonium salts .

Q. What safety measures are essential when handling this compound?

Key precautions include:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles.
  • Ventilation : Use fume hoods to limit inhalation exposure (acute toxicity: H302, H315, H319).
  • Storage : Keep in sealed containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How does the amine ratio (e.g., 1:1 vs. 1:2 co-initiator/amine) affect the reactivity of this compound in polymer resin systems?

In resin cements, higher amine concentrations (1:2 co-initiator/amine) improve the degree of conversion due to enhanced electron donation, accelerating free-radical polymerization. Comparative studies show that this compound exhibits lower reactivity than ethyl 4-(dimethylamino) benzoate but benefits from additives like diphenyliodonium hexafluorophosphate (DPI) to boost conversion rates .

Q. What experimental strategies address discrepancies in reported reaction kinetics for this compound?

Contradictions in reactivity data often arise from solvent polarity, trace moisture, or competing side reactions. To resolve these:

  • Control moisture : Use molecular sieves or anhydrous solvents.
  • Kinetic profiling : Employ stopped-flow spectroscopy or real-time FTIR to monitor intermediate formation.
  • Computational modeling : Compare experimental activation energies with DFT-calculated transition states .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar amines?

Use orthogonal methods:

  • GC : Polar columns (e.g., DB-WAX) with temperature programming.
  • HPLC : C18 columns with ion-pairing agents (e.g., hexanesulfonate) to resolve charged species.
  • Validation : Spike recovery tests in matrices like milk or plasma to confirm selectivity .

Critical Analysis of Contradictions

  • Reactivity Discrepancies : highlights that this compound’s lower electron-donating capacity reduces its efficiency as a co-initiator compared to ethyl 4-(dimethylamino) benzoate. However, DPI supplementation mitigates this gap by stabilizing radical intermediates.
  • Analytical Variability : and emphasize matrix-specific interference; biological samples require rigorous cleanup (e.g., solid-phase extraction) to achieve reproducibility.

Methodological Recommendations

  • Synthesis : Optimize alkylation steps using Schlenk-line techniques to exclude moisture.
  • Data Validation : Cross-validate chromatographic results with NMR or high-resolution MS to confirm purity.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.